molecular formula C18H19N3O4S B11023416 ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11023416
M. Wt: 373.4 g/mol
InChI Key: YWSQRFSNRVCDFO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C₂H₅): This functional group consists of two carbon atoms and five hydrogen atoms. It imparts solubility and stability to the compound.

    Indole moiety: The indole ring system is a crucial heterocyclic structure found in various natural products, drugs, and biologically active compounds.

    Thiazole ring (1,3-thiazole): Thiazoles are another class of heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. They exhibit interesting biological activities.

Preparation Methods

Synthetic Routes: The synthesis of ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves several steps

    Indole Synthesis: Start by synthesizing the indole moiety. Various methods exist, including the Fischer indole synthesis.

    Thiazole Formation: Introduce the thiazole ring. Thiazole synthesis typically involves cyclization reactions using appropriate reagents and conditions.

    Carboxylation: Finally, attach the carboxylate group (COOEt) to the thiazole ring.

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a starting point for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: can undergo various reactions:

    Oxidation: Oxidative processes can modify the indole or thiazole moieties.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents can be introduced or replaced.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Major products formed during these reactions include derivatives with altered functional groups or side chains.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity and use it as a building block for other molecules.

    Biology: Study its effects on cellular processes.

Mechanism of Action

The exact mechanism by which ethyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While I don’t have specific information on closely related compounds, it’s essential to compare this compound’s structure, properties, and biological activities with other indole derivatives.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)7-9-21-8-6-12-10-13(24-2)4-5-15(12)21/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22)

InChI Key

YWSQRFSNRVCDFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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